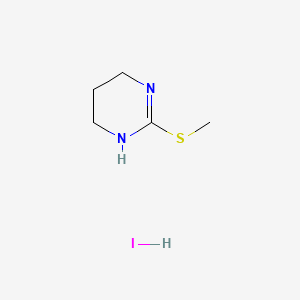

2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfanyl-1,4,5,6-tetrahydropyrimidine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S.HI/c1-8-5-6-3-2-4-7-5;/h2-4H2,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXGXTKDBJMOAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NCCCN1.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202854 | |

| Record name | Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-73-8 | |

| Record name | Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5445-73-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidinium, 1,4,5,6-tetrahydro-2-methylthio-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine hydriodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9JDC94H2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide, a valuable intermediate in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and thorough characterization of the target compound.

Introduction

This compound is a cyclic S-methyl isothiourea derivative. The tetrahydropyrimidine scaffold is a prevalent motif in a wide array of biologically active compounds, exhibiting diverse pharmacological activities. The methylthio group at the 2-position serves as a versatile handle for further chemical modifications, making this compound a key building block in the synthesis of more complex molecules with potential therapeutic applications. This guide outlines a reliable two-step synthesis beginning with the cyclization of 1,3-diaminopropane with carbon disulfide to form the cyclic thiourea intermediate, followed by S-methylation to yield the desired product.

Synthesis Pathway

The synthesis of this compound is accomplished through a two-step process. The first step involves the synthesis of the intermediate, 2-mercapto-1,4,5,6-tetrahydropyrimidine. This is achieved by the reaction of 1,3-diaminopropane with carbon disulfide in an aqueous ethanol solution. The second step is the S-methylation of the cyclic thiourea intermediate using methyl iodide to produce the final hydroiodide salt.

Synthesis pathway for the target compound.

Experimental Protocols

Synthesis of 2-Mercapto-1,4,5,6-tetrahydropyrimidine

This procedure is adapted from a known method for the synthesis of homologous cyclic thioureas.

Materials:

-

1,3-Diaminopropane

-

Carbon Disulfide

-

Ethanol (95%)

-

Water

-

Concentrated Hydrochloric Acid

-

Acetone

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 1,3-diaminopropane (1.76 moles), 300 mL of 95% ethanol, and 300 mL of water.

-

Carefully add carbon disulfide (approximately 2 hours) to the stirred mixture. An exothermic reaction will occur. Maintain the reaction temperature at a gentle reflux.

-

After the addition of carbon disulfide is complete, raise the temperature and reflux the mixture for an additional hour.

-

Add concentrated hydrochloric acid (15 mL) and continue to reflux for 9-10 hours.

-

Cool the reaction mixture in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration and wash with cold acetone.

-

The resulting white crystalline solid is 2-mercapto-1,4,5,6-tetrahydropyrimidine, which can be used in the next step without further purification.

Synthesis of this compound

Materials:

-

2-Mercapto-1,4,5,6-tetrahydropyrimidine

-

Methyl Iodide

-

Methanol

Procedure:

-

Dissolve 2-mercapto-1,4,5,6-tetrahydropyrimidine (0.01 mole) in methanol (20 mL) in a round-bottomed flask.

-

Add methyl iodide (0.011 mole) to the solution.

-

Reflux the reaction mixture for 2 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Cool the concentrated solution in an ice bath to crystallize the product.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Dry the crystals under vacuum to obtain this compound.

Experimental workflow for the synthesis.

Characterization Data

The synthesized this compound was characterized by its melting point and various spectroscopic techniques.

| Property | Value |

| Chemical Formula | C₅H₁₀N₂S·HI |

| Molecular Weight | 258.12 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 146-148 °C |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

FTIR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment of Vibration |

| Data not available | - |

Logical Relationships

The characterization of the final product relies on a combination of analytical techniques that provide complementary information to confirm the structure and purity of the synthesized compound.

Interrelation of characterization methods.

Conclusion

This technical guide has detailed a straightforward and efficient two-step synthesis of this compound. The experimental protocols provided are based on established chemical transformations and are suitable for implementation in a standard organic chemistry laboratory. The characterization data, including melting point and placeholders for spectroscopic analysis, offer a framework for the verification of the synthesized product. This compound serves as a valuable precursor for the development of novel heterocyclic compounds with potential applications in drug discovery and development.

A Comprehensive Technical Guide on the Physicochemical Properties of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide, a heterocyclic compound of interest in medicinal chemistry. It details its core physicochemical properties, outlines relevant experimental protocols for its synthesis and analysis, and visualizes key workflows pertinent to its study.

Core Physicochemical Properties

This compound, identified by the CAS Number 5445-73-8, is a pyrimidine derivative.[1][2][3] The compound is also known by several synonyms, including 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide and 2-(Methylmercapto)-1,4,5,6-tetrahydropyrimidine hydroiodide.[1] Its fundamental properties are summarized below.

Data Presentation: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| CAS Registry Number | 5445-73-8 | [1][2] |

| Molecular Formula | C₅H₁₁IN₂S (or C₅H₁₀N₂S·HI) | [1][2][3][4] |

| Molecular Weight | 258.12 g/mol | [1][2] |

| Melting Point | 138-139 °C | [2] |

| 146-148 °C | [5] | |

| Canonical SMILES | I.N1=C(SC)NCCC1 | [5] |

| InChI Key | RUXGXTKDBJMOAM-UHFFFAOYSA-N | [5] |

| Hazard Statements | H315 (Causes skin irritation) | [2] |

| H319 (Causes serious eye irritation) | [2] | |

| H335 (May cause respiratory irritation) | [2] |

Experimental Protocols

The synthesis and characterization of this compound involve standard organic chemistry techniques. The protocols described here are based on established methods for analogous pyrimidine derivatives.[6][7]

Synthesis via S-Alkylation

A common and effective method for synthesizing 2-(methylthio)pyrimidine derivatives is the S-alkylation of the corresponding pyrimidine-2-thione precursor using an alkylating agent, such as methyl iodide.[6][7]

Materials:

-

Tetrahydro-2(1H)-pyrimidinethione (precursor)

-

Methyl iodide (CH₃I)

-

Anhydrous methanol or ethanol (solvent)

-

Pyridine or another suitable base

-

Crushed ice

-

Standard reflux apparatus

-

Filtration equipment

Procedure:

-

Dissolution: Dissolve Tetrahydro-2(1H)-pyrimidinethione (1 equivalent) in anhydrous methanol within a round-bottom flask.

-

Alkylation: Add methyl iodide (1.1 equivalents) to the solution.

-

Reflux: Heat the mixture to reflux for approximately 2-3 hours. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[6]

-

Basification: After the initial reflux, add a base such as pyridine (approx. 3.7 equivalents) and reflux for an additional 10-15 minutes.[6]

-

Precipitation: Cool the reaction mixture to room temperature and then pour it over a beaker of crushed ice with stirring.[6]

-

Isolation: The solid product, this compound, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it with cold methanol or another appropriate solvent to remove impurities. The product can be further purified by recrystallization if necessary.

Structural Characterization

The identity and purity of the synthesized compound are confirmed using standard spectroscopic and analytical methods.[7]

a) Infrared (IR) Spectroscopy:

-

Objective: To identify functional groups present in the molecule.

-

Methodology: A small sample of the dried compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. The pellet is then analyzed using an FT-IR spectrometer.[7] Key vibrational bands corresponding to C-N, C=N, C-S, and C-H bonds would be expected.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Methodology: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.[7] The chemical shifts, integration, and splitting patterns of the peaks confirm the arrangement of atoms and the presence of the methylthio and tetrahydropyrimidine groups.

c) Elemental Analysis:

-

Objective: To determine the elemental composition (C, H, N, S) of the compound and compare it with the theoretical values calculated from the molecular formula.

-

Methodology: A precisely weighed sample is combusted in a specialized elemental analyzer. The resulting gases (CO₂, H₂O, N₂) are quantified to determine the percentage of each element.

Mandatory Visualizations

The following diagrams illustrate the workflows for the synthesis, characterization, and potential biological screening of the title compound.

Caption: General workflow for the synthesis of the title compound.

Caption: Workflow for the analytical characterization of the compound.

Caption: Conceptual pathway for biological activity screening.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 5445-73-8 [amp.chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:1) | C5H11IN2S | CID 199998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide: 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide (CAS 5445-73-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide is a heterocyclic organic compound. Tetrahydropyrimidine derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While specific research on the hydroiodide salt with CAS number 5445-73-8 is limited, the core tetrahydropyrimidine scaffold is known to exhibit a wide range of biological effects, including but not limited to, antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This guide provides a summary of the available chemical data for the target compound and explores potential synthetic routes and biological activities based on related structures.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 5445-73-8 | N/A |

| Molecular Formula | C₅H₁₁IN₂S | [1][2][3][4][5] |

| Molecular Weight | 258.12 g/mol | [1][2][3][4][5] |

| Melting Point | 138-139 °C | N/A |

| Appearance | Not specified | N/A |

| Solubility | Not specified | N/A |

Synthesis and Experimental Protocols

A specific, detailed synthesis protocol for this compound is not described in the available literature. However, a general approach to synthesizing the 2-(methylthio)-tetrahydropyrimidine core can be inferred from the synthesis of analogous dihydropyrimidines. A plausible synthetic pathway is outlined below.

Hypothetical Synthesis Workflow

The synthesis would likely proceed in two main steps: the formation of a tetrahydropyrimidine-2-thione precursor, followed by S-methylation.

Caption: Hypothetical synthesis of the target compound.

Experimental Protocol (General Procedure for S-methylation of a Thione Precursor)

This is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for the specific substrate.

-

Dissolution: Dissolve the tetrahydropyrimidine-2-thione precursor (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Addition of Methylating Agent: To the solution, add methyl iodide (a slight excess, e.g., 1.1 equivalents).

-

Base Addition (Optional but common): A non-nucleophilic base like pyridine or triethylamine may be added to neutralize the hydroiodic acid formed during the reaction.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period of time, which can range from a few hours to overnight. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue can then be purified. If the hydroiodide salt is desired and not formed in situ, the free base can be dissolved in a suitable solvent and treated with hydroiodic acid.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system to yield the desired this compound.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are not found in the public domain. However, the broader class of tetrahydropyrimidine and dihydropyrimidine derivatives has been extensively studied.

Analgesic Activity

Structurally related 2-methylthio-1,4-dihydropyrimidines have shown significant analgesic activity in acetic acid-induced writhing tests.[1] This suggests that the mechanism of action could involve the inhibition of peripheral pain pathways.

Antimicrobial and Anticancer Activity

Various tetrahydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer properties.[6] The mechanism of action for anticancer activity in some tetrahydropyrimidines has been linked to apoptosis induction.[7]

General Signaling Pathway for Apoptosis Induction

While not specific to the target compound, a general representation of an apoptotic signaling pathway that could be modulated by a bioactive compound is shown below.

Caption: A simplified view of an apoptotic pathway.

Conclusion and Future Directions

This compound is a chemical for which detailed biological and mechanistic data is currently lacking in publicly accessible literature. Based on the known activities of structurally similar compounds, this molecule could be a candidate for investigation in several therapeutic areas, particularly as an analgesic, antimicrobial, or anticancer agent.

Future research should focus on:

-

Developing and optimizing a robust synthetic protocol for the compound.

-

Conducting a broad biological screening to identify its primary pharmacological activities.

-

Performing mechanistic studies to elucidate its mode of action and identify its cellular targets.

-

Investigating its structure-activity relationship (SAR) by synthesizing and testing related derivatives.

This foundational work would be crucial to unlock the potential therapeutic value of this compound and its analogs.

References

- 1. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 5445-73-8 [amp.chemicalbook.com]

- 4. This compound [oakwoodchemical.com]

- 5. Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:1) | C5H11IN2S | CID 199998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide: Properties, Synthesis, and Application in H1-Antihistamine Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide, a key chemical intermediate in the synthesis of novel pharmacologically active compounds. This document details its alternative names, physicochemical properties, and its application as a precursor in the development of H1-antihistamines. Furthermore, it provides detailed experimental protocols for the synthesis of a derivative and its subsequent biological evaluation, alongside a visualization of the relevant signaling pathway.

Chemical Identity and Properties

This compound is a pyrimidine derivative that serves as a versatile building block in organic synthesis. Its identification and key properties are summarized below.

Alternative Names and Identifiers

The compound is known by several synonyms and identifiers in chemical literature and commercial catalogs. This can be a source of confusion, and a comprehensive list is provided in Table 1 for clarity.

| Identifier Type | Value |

| Systematic Name | Pyrimidine, 1,4,5,6-tetrahydro-2-(methylthio)-, hydriodide (1:1) |

| Common Name | This compound |

| Synonym 1 | 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide[1] |

| Synonym 2 | 2-(Methylmercapto)-1,4,5,6-tetrahydropyrimidine hydroiodide[1] |

| Synonym 3 | 1,4,5,6-Tetrahydro-2-(methylthio)pyrimidine hydriodide |

| Synonym 4 | 2-Methylthio-3,4,5,6-tetrahydropyrimidine hydroiodide |

| CAS Number | 5445-73-8 |

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value |

| Molecular Formula | C5H10N2S•HI[1] |

| Molecular Weight | 258.12 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 141-144 °C |

Application in the Synthesis of an H1-Antihistamine

A significant application of this compound is its use as a starting material in the synthesis of novel H1-antihistamine candidates. One such example is the synthesis of (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide.

Synthetic Protocol: Synthesis of (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide

This section details the experimental protocol for the synthesis of (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide from this compound.

Materials:

-

This compound

-

4-Methoxybenzylamine

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Rotary evaporator

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous ethanol in a round-bottom flask, add 4-methoxybenzylamine (1.1 equivalents).

-

The reaction mixture is stirred and heated to reflux under an inert atmosphere.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide as a solid.

-

The purified product is dried under vacuum and characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Biological Evaluation: In Vitro H1-Antihistaminic Activity

The synthesized compound, (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, can be evaluated for its H1-antihistaminic activity using an isolated guinea pig tracheal chain preparation. This is a classic pharmacological method to assess the ability of a compound to antagonize histamine-induced smooth muscle contraction.

Experimental Protocol: Isolated Guinea Pig Trachea Assay

Materials:

-

Male Dunkin-Hartley guinea pigs (250-350 g)

-

Krebs-Henseleit physiological salt solution (PSS)

-

Histamine dihydrochloride

-

(4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide (test compound)

-

Isolated organ bath system with a 10 mL tissue chamber

-

Isotonic force transducer

-

Data acquisition system

-

Carbogen gas (95% O₂, 5% CO₂)

-

Surgical instruments

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Carefully dissect the trachea and place it in cold Krebs-Henseleit PSS.

-

Clean the trachea of adhering connective tissue and cut it into a spiral strip or a chain of rings.

-

-

Experimental Setup:

-

Mount the tracheal preparation in the organ bath containing Krebs-Henseleit PSS maintained at 37°C and continuously gassed with carbogen.

-

Connect one end of the tissue to a fixed point and the other to an isotonic force transducer.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

-

-

Histamine-Induced Contraction:

-

Obtain a cumulative concentration-response curve for histamine (e.g., 10⁻⁸ M to 10⁻³ M) to establish a baseline contractile response.

-

-

Antagonist Evaluation:

-

Wash the tissue thoroughly to return to baseline tension.

-

Incubate the tissue with a known concentration of the test compound, (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, for a predetermined period (e.g., 30 minutes).

-

In the presence of the antagonist, repeat the cumulative concentration-response curve for histamine.

-

Repeat this process with increasing concentrations of the antagonist.

-

-

Data Analysis:

-

Measure the magnitude of contraction at each histamine concentration in the absence and presence of the antagonist.

-

Plot the logarithm of the histamine concentration versus the response (as a percentage of the maximum response).

-

Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) for histamine in the absence and presence of each antagonist concentration.

-

Calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in its absence.

-

Construct a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA₂ value, which is a measure of the antagonist's affinity for the receptor.

-

Visualization of the H1 Receptor Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biological mechanism and the experimental process, the following diagrams are provided.

Histamine H1 Receptor Signaling Pathway

The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates a downstream signaling cascade leading to various physiological responses, including smooth muscle contraction.

References

Elucidation of the Molecular Structure of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydroiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide. The document details the synthetic pathway, experimental protocols for spectroscopic analysis, and a summary of the quantitative data integral to confirming the molecule's structure.

Synthesis and Physicochemical Properties

2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide is synthesized in a two-step process. The initial step involves the formation of the tetrahydropyrimidine-2-thione ring via the condensation of 1,3-diaminopropane with carbon disulfide. Subsequent S-methylation of the thione using methyl iodide yields the target hydroiodide salt.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 5445-73-8 | [1][2] |

| Molecular Formula | C₅H₁₁IN₂S | [2] |

| Molecular Weight | 258.13 g/mol | [2] |

Experimental Protocols

Synthesis of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydroiodide

Materials:

-

1,3-Diaminopropane

-

Carbon Disulfide (CS₂)

-

Methyl Iodide (CH₃I)

-

Ethanol

-

Diethyl ether

Procedure:

Step 1: Synthesis of Tetrahydropyrimidine-2-thione

-

To a solution of 1,3-diaminopropane in ethanol, add carbon disulfide dropwise at room temperature with constant stirring.

-

Continue stirring for 2-3 hours to allow for the cyclization reaction to complete.

-

The resulting precipitate of tetrahydropyrimidine-2-thione is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: S-Methylation to form 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine Hydroiodide

-

Suspend the dried tetrahydropyrimidine-2-thione in a fresh portion of ethanol.

-

Add a stoichiometric amount of methyl iodide to the suspension.

-

Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is triturated with diethyl ether to yield the solid 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide.

-

The final product is collected by filtration and dried.

Spectroscopic Data for Structural Elucidation

The structural confirmation of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H NMR | Data Not Available | - | - | - |

| ¹³C NMR | Data Not Available | - | - | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[3]

Table 2: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data Not Available | - | N-H stretch (amine salt) |

| Data Not Available | - | C-H stretch (aliphatic) |

| Data Not Available | - | C=N stretch (imidate) |

| Data Not Available | - | C-N stretch |

| Data Not Available | - | S-CH₃ stretch |

Note: While specific peak values for the hydroiodide salt are not detailed, the expected regions for key functional groups are indicated.[4][6]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| Data Not Available | [M]⁺ (Molecular ion) |

| Data Not Available | Fragmentation peaks |

Note: The expected molecular ion peak would correspond to the mass of the cationic portion of the molecule. Specific fragmentation data is not available in the reviewed literature for the hydroiodide salt.[4]

Structural Diagrams and Workflows

Synthesis Pathway

Caption: Synthetic route to 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide.

Structure Elucidation Workflow

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

The structure of 2-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine hydroiodide is confirmed through a logical synthetic pathway and would be definitively established by a combination of NMR, FTIR, and mass spectrometry techniques. While specific spectral data for the hydroiodide salt is not widely published, the analysis of the free base and related derivatives provides a strong foundation for its structural assignment. Further research to publish the complete spectroscopic dataset for this compound would be beneficial for the scientific community.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide [oakwoodchemical.com]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. tandf.figshare.com [tandf.figshare.com]

- 6. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

The Tetrahydropyrimidine Core: A Technical Guide to its Discovery, History, and Synthesis

Introduction

Tetrahydropyrimidines (THPMs) are a significant class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous biologically active molecules.[1] Their history is marked by two parallel streams of discovery: the pioneering work in synthetic organic chemistry and the exploration of natural products from extremophilic organisms. From the late 19th-century laboratory synthesis to their identification as crucial survival molecules in bacteria, the journey of tetrahydropyrimidines has opened vast avenues in medicinal chemistry and biotechnology.[2][3] This technical guide provides an in-depth exploration of the discovery, synthesis, and biological significance of these versatile compounds, tailored for researchers and professionals in drug development.

Historical Milestones in Tetrahydropyrimidine Chemistry

The Dawn of Synthetic THPMs: The Biginelli Reaction

The story of synthetic tetrahydropyrimidines begins in 1891 with the Italian chemist Pietro Biginelli.[4] He discovered a one-pot, three-component reaction that condensed an aryl aldehyde, ethyl acetoacetate, and urea under acidic conditions to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a key class of tetrahydropyrimidines.[4][5] This reaction, now famously known as the Biginelli reaction, was one of the first multicomponent reactions reported and remains a cornerstone for the synthesis of this heterocyclic system.[2]

Initially, the reaction was of academic interest, but its significance surged with the discovery that DHPMs possess a wide array of pharmacological properties, including acting as calcium channel blockers, antiviral agents, and anticancer therapeutics.[2][4][6] A notable example is Monastrol, a DHPM derivative identified as a kinesin-5 inhibitor with potent anticancer activity, which sparked a renaissance in Biginelli chemistry research.[2][7]

Nature's Own: The Discovery of Ectoine

Parallel to the synthetic explorations, a naturally occurring tetrahydropyrimidine derivative was discovered in the microbial world. Ectoine, chemically known as 1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, was first identified and isolated from Ectothiorhodospira halochloris, a bacterium thriving in high-salt environments.[3][8]

Ectoine functions as an osmoprotectant, a type of compatible solute that microorganisms accumulate to survive extreme osmotic stress.[9][10][11] These small organic molecules balance the osmotic pressure between the cell's cytoplasm and its saline surroundings without interfering with cellular metabolism.[12] The discovery of ectoine and its unique protective properties has led to its commercial production and use in cosmetics and healthcare products.[13]

Key Synthetic Methodologies and Protocols

The synthesis of the tetrahydropyrimidine core is dominated by the Biginelli reaction, though other methods like the Pinner synthesis have also been employed.

The Biginelli Reaction: Mechanism and Modern Adaptations

The Biginelli reaction is a versatile method for creating highly functionalized tetrahydropyrimidines.[14]

Reaction Mechanism: While several mechanisms have been proposed, the one suggested by C. Oliver Kappe in 1997 is widely accepted.[4] It posits that the reaction begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol of the β-ketoester. The final step involves cyclization via nucleophilic attack of the terminal amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidinone product.[15]

Modern Improvements: The classical Biginelli reaction often suffered from low yields and harsh conditions.[16] Modern organic synthesis has introduced numerous improvements, including:

-

Catalysis: The use of Lewis acids (e.g., Yb(OTf)₃, InCl₃, La(OTf)₃) and Brønsted acids has significantly improved reaction rates and yields.[7][14][15]

-

Reaction Conditions: Microwave irradiation and ultrasound radiation have been employed to shorten reaction times dramatically.[6][16][17]

-

Solvent-Free Synthesis: Performing the reaction under solvent-free conditions offers a more environmentally friendly approach.[6][15]

Experimental Protocol: Biginelli Synthesis of Tetrahydropyrimidine Derivatives

This protocol is a generalized procedure based on methodologies reported for the synthesis of various THPMs.[2][18]

Materials:

-

Aromatic aldehyde (1 mmol)

-

β-dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or Thiourea (1.5 mmol)

-

Catalyst (e.g., concentrated HCl, 3 drops; or a Lewis acid like Yb(OTf)₃, 10 mol%)

-

Solvent (e.g., Ethanol, 15 mL)

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), the β-dicarbonyl compound (1 mmol), urea or thiourea (1.5 mmol), and the catalyst is prepared in a round-bottom flask.

-

The appropriate solvent (e.g., ethanol, 15 mL) is added to the mixture.

-

The reaction mixture is heated under reflux for a specified time (typically 2-8 hours), with the progress monitored by Thin-Layer Chromatography (TLC).[18]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled solution is poured into crushed ice or cold water, leading to the precipitation of the crude product.

-

The solid product is collected by filtration, washed with cold water and ethanol, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure tetrahydropyrimidine derivative.

The Pinner Synthesis

Another historical route to pyrimidine derivatives is the Pinner synthesis. This method involves the condensation of an amidine with a 1,3-dicarbonyl compound.[19] For instance, the synthesis of the drug oxyphencyclimine involves a step where an iminoether is condensed with 3-methylaminopropylamine to form the tetrahydropyrimidine ring.[20]

Experimental Protocol: Pinner-type Synthesis of a Tetrahydropyrimidine Ring

This protocol is adapted from the synthesis described for oxyphencyclimine.[20]

Materials:

-

Amidine or a precursor like an iminoether hydrochloride (1 equivalent)

-

A 1,3-diamine, such as 3-methylaminopropylamine (1 equivalent)

-

An appropriate solvent (e.g., ethanol)

Procedure:

-

The amidine or its precursor is dissolved in a suitable solvent.

-

The 1,3-diamine is added to the solution.

-

The mixture is stirred, often at room temperature or with gentle heating, to facilitate the condensation and cyclization reaction.

-

The reaction progress is monitored by TLC or other appropriate analytical techniques.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is purified using standard techniques such as chromatography or recrystallization to isolate the tetrahydropyrimidine product.

Natural Occurrence and Biosynthesis: Ectoine

Ectoine is the most prominent naturally occurring tetrahydropyrimidine derivative.[3] It is a vital osmoprotectant for halophilic (salt-loving) bacteria.[21]

Biological Role as an Osmoprotectant

In hyperosmotic environments, cells risk losing water and suffering irreversible damage. Halophilic bacteria counteract this by accumulating high intracellular concentrations of compatible solutes like ectoine.[9][12] Ectoine helps maintain the osmotic balance, preventing water loss and stabilizing proteins, enzymes, and entire cells against stress factors like high salt concentrations, extreme temperatures, and dehydration.[3][11]

The Ectoine Biosynthesis Pathway

Ectoine is synthesized from aspartate-semialdehyde, an intermediate in the biosynthesis of amino acids from the aspartate family.[8][13] The pathway involves three key enzymatic steps:[3][22]

-

Transamination: L-2,4-diaminobutyrate transaminase (EctB) catalyzes the formation of L-2,4-diaminobutyric acid (DABA) from aspartate-semialdehyde.

-

Acetylation: L-2,4-diaminobutyrate acetyltransferase (EctA) transfers an acetyl group to DABA, forming N-γ-acetyl-L-2,4-diaminobutyric acid.

-

Cyclization: Ectoine synthase (EctC) catalyzes the cyclic condensation of the acetylated intermediate to yield ectoine.

A high-salt environment typically triggers the expression of the ectA, ectB, and ectC genes, leading to the synthesis and accumulation of ectoine.[3][21]

Pharmacological Significance and Applications

Tetrahydropyrimidine derivatives have garnered considerable attention in drug discovery due to their broad spectrum of biological activities.[23][24][25] The THPM scaffold is considered a "privileged structure" in medicinal chemistry.

Key Biological Activities:

-

Anticancer: As exemplified by Monastrol, which inhibits mitotic kinesin Eg5.[2][7] Other derivatives show cytotoxic activity against various tumor cell lines.[26][27]

-

Antibacterial and Antifungal: Many THPMs exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][23][28]

-

Antitubercular: Novel tetrahydropyrazolopyrimidine derivatives have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[29]

-

Antiviral: Certain derivatives have been found to inhibit the replication of viruses like HIV-1.[7]

-

Anti-inflammatory and Analgesic: The scaffold has been explored for the development of anti-inflammatory and pain-relieving agents.[6][24]

-

Antidiabetic: Some THPMs have been investigated as α-glucosidase inhibitors for managing diabetes.[2][17]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on tetrahydropyrimidine compounds.

Table 1: Antibacterial Activity of Selected Tetrahydropyrimidine Derivatives

| Compound | Test Organism | Activity (Inhibition Zone in mm) | Reference |

|---|---|---|---|

| Compound 8 | Staphylococcus aureus | 45 | [18] |

| Staphylococcus epidermidis | 58 | [18] | |

| Bacillus cereus | 32 | [18] | |

| Klebsiella pneumoniae | 45 | [18] | |

| Escherichia coli | 39 | [18] | |

| Pseudomonas aeruginosa | 50 | [18] | |

| Compound 10 | Staphylococcus aureus | 14 | [18] |

| Staphylococcus epidermidis | 22 | [18] |

| | Klebsiella pneumoniae | 15 |[18] |

Table 2: In Vitro Antidiabetic Activity (α-amylase inhibition)

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| 4a | 82.23 | [25] |

| 4e | 82.31 | [25] |

| 4g | 78.13 | [25] |

| 4i | 83.41 | [25] |

| Acarbose (Std.) | 75.11 |[25] |

Table 3: Representative Spectroscopic Data for a Tetrahydropyrimidine-2-thione Derivative Compound: 5-Ethoxycarbonyl-4,6-diphenyl-1,2,3,4-tetrahydropyrimidine-2-thione[14]

| Spectroscopic Method | Key Signals |

|---|---|

| IR (KBr, cm⁻¹) | 3386 (NH), 1676 (C=O), 1567 (C=S) |

| ¹H NMR (DMSO-d₆, δ ppm) | 10.53 (s, 1H, NH); 9.80 (s, 1H, NH); 7.14-7.43 (m, 10H, Ar-H); 5.27 (s, 1H, H(4)); 3.71-3.79 (q, 2H, CH₂); 0.71-0.76 (t, 3H, CH₃) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 174.50, 164.92, 145.90, 143.02, 134.00, 129.16, 128.74, 128.70, 127.86, 127.74, 126.43, 101.77, 59.51, 54.09, 13.36 |

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to tetrahydropyrimidine compounds.

References

- 1. Tetrahydropyrimidine: Significance and symbolism [wisdomlib.org]

- 2. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetr ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04171B [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. fiveable.me [fiveable.me]

- 10. Osmoprotectants: Significance and symbolism [wisdomlib.org]

- 11. Osmoprotectant - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. A blueprint of ectoine metabolism from the genome of the industrial producer Halomonas elongata DSM 2581T - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biginelli Reaction [organic-chemistry.org]

- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 17. Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents [foliamedica.bg]

- 18. researchgate.net [researchgate.net]

- 19. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 20. Oxyphencyclimine - Wikipedia [en.wikipedia.org]

- 21. us.typology.com [us.typology.com]

- 22. Genes and enzymes of ectoine biosynthesis in halotolerant methanotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. wjpsonline.com [wjpsonline.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. wjarr.com [wjarr.com]

- 29. Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of 2-Methylthio Pyrimidine Derivatives: A Technical Guide

Introduction

Pyrimidine, a fundamental heterocyclic aromatic compound, forms the core structure of essential biomolecules, including the nucleobases uracil, cytosine, and thymine.[1][2] This prevalence in biological systems has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry, leading to the development of a vast array of therapeutic agents.[3][4][5] Among the numerous modifications to this core, derivatives featuring a 2-methylthio (-SCH3) group have garnered significant attention. This substitution serves as a versatile chemical handle for further molecular elaboration and often imparts a diverse range of potent biological activities.[6] These derivatives have demonstrated significant promise as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point for contemporary drug discovery and development.[1][3][7][8]

This technical guide provides an in-depth overview of the biological potential of 2-methylthio pyrimidine derivatives, targeting researchers, scientists, and drug development professionals. It covers their synthesis, summarizes their biological activities with quantitative data, details key experimental protocols, and visualizes the underlying mechanisms of action.

Synthesis of 2-Methylthio Pyrimidine Derivatives

The synthesis of 2-methylthio pyrimidine derivatives can be achieved through several efficient routes. A common and straightforward method involves the S-alkylation of the corresponding pyrimidine-2-thione precursors.

One prevalent strategy is the alkylation of 1,2,3,4-tetrahydropyrimidine-2-thiones, which are themselves readily prepared via the Biginelli three-component reaction.[7] This involves reacting the thione with methyl iodide in the presence of a base like pyridine.[7] Another effective approach utilizes 2-chloropyrimidine precursors, where the chlorine atom at the C-2 position acts as an excellent leaving group, facilitating nucleophilic substitution with a methylthiolate source.[9] More complex multi-step syntheses, for instance, starting from diethyl malonate, have also been developed to yield specific substituted derivatives.[10]

Biological Activities and Efficacy

The 2-methylthio pyrimidine scaffold has been incorporated into molecules exhibiting a wide spectrum of pharmacological effects. The primary areas of interest include oncology, infectious diseases, and inflammation.

Anticancer Activity

2-Methylthio pyrimidine derivatives have emerged as a promising class of anticancer agents, primarily through their action as kinase inhibitors.[11] Structurally similar compounds are known to target the ATP-binding pocket of various kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora kinases, which are critical regulators of cell proliferation, angiogenesis, and survival.[11] Inhibition of these pathways can lead to potent cytotoxic effects against a range of human cancer cell lines.[12][13]

| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][14]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (C32) | IC50 | 24.4 µM | [12] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][14]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (A375) | IC50 | 25.4 µM | [12] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][14]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Prostate Cancer (DU145) | IC50 | >100 µM | [12] |

| 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][14]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Breast Cancer (MCF-7/WT) | IC50 | 56.4 µM | [12] |

| Thieno[2,3-d]pyrimidine with sulfa-doxine (14) | Breast Cancer (MCF7) | IC50 | 22.12 µM | [13] |

| Thieno[2,3-d]pyrimidine with sulfa-dimethoxazine (13) | Breast Cancer (MCF7) | IC50 | 22.52 µM | [13] |

| Thieno[2,3-d]pyrimidine with sulfanilamide (9) | Breast Cancer (MCF7) | IC50 | 27.83 µM | [13] |

Table 1: Summary of Anticancer Activity of Selected 2-Thio/Methylthio Pyrimidine Derivatives.

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. 2-Methylthio pyrimidine derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains of Staphylococcus aureus and Escherichia coli.[1][3] The introduction of benzylthio and benzimidazolylmethylthio moieties at the 2-position has proven particularly effective in enhancing antibacterial potency.[1]

| Compound | Organism | Activity Metric | Value | Reference |

| Compound 6c (3-nitrobenzyl substituent) | S. aureus (multidrug-resistant) | MIC | 125 µg/mL | [1] |

| Compound 6m (benzimidazolyl substituent) | S. aureus (multidrug-resistant) | MIC | 500 µg/mL | [1] |

| Compound 6m (benzimidazolyl substituent) | E. coli (multidrug-resistant) | MIC | 500 µg/mL | [1] |

| Compound 12 | S. aureus | MIC | 0.87 µM/mL | [15] |

| Compound 5 | B. subtilis | MIC | 0.96 µM/mL | [15] |

Table 2: Summary of Antimicrobial Activity of Selected 2-Methylthio Pyrimidine Derivatives.

Anti-inflammatory and Analgesic Activity

Several series of 2-methylthio-1,4-dihydropyrimidines have demonstrated significant analgesic and anti-inflammatory properties.[7][16] Their mechanism is believed to involve the inhibition of peripheral pain pathways, potentially by targeting prostaglandin synthesis.[7] This suggests an interaction with cyclooxygenase (COX) enzymes, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).[7][16][17] Indeed, certain pyrimidine derivatives have shown high selectivity for COX-2, the isoform primarily involved in the inflammatory response, making them attractive candidates for developing safer anti-inflammatory agents with reduced gastrointestinal side effects.[18]

| Compound | Phenyl Substituent at C4 | Analgesic Activity (% Inhibition) | Reference |

| IIh | p-dimethylaminophenyl | 70.32% | [7] |

| IIk | Unsubstituted | 58.45% | [7] |

| IIl | Unsubstituted | 50.68% | [7] |

Table 3: Analgesic Activity of 2-Methylthio-1,4-dihydropyrimidines in Acetic Acid-Induced Writhing Test (50 mg/kg dose).

Mechanisms of Action and Signaling Pathways

The diverse biological effects of 2-methylthio pyrimidine derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Kinase Inhibition in Cancer

A primary mechanism for the anticancer effects of these compounds is the inhibition of protein kinases.[11] The pyrimidine core can act as a scaffold that mimics the adenine of ATP, allowing it to bind to the hinge region of a kinase's active site. This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby disrupting signaling cascades essential for cancer cell growth, proliferation, and angiogenesis.[6][11]

Caption: Hypothesized kinase inhibition by 2-methylthio pyrimidine derivatives.

Targeting Pyrimidine Biosynthesis

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides for DNA and RNA synthesis. The de novo pyrimidine synthesis pathway is therefore a critical metabolic process for their growth.[19] This pathway involves a series of enzymatic steps, starting from simple precursors to form uridine monophosphate (UMP). Targeting key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), represents a valid strategy for anticancer and antiviral therapies.[19] The structural similarity of 2-methylthio pyrimidine derivatives to natural pyrimidines suggests they could act as inhibitors in this pathway.

Caption: The de novo pyrimidine biosynthesis pathway, a potential therapeutic target.

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating the biological potential of new chemical entities.

Protocol 1: General Synthesis of 2-Methylthio-1,4-dihydropyrimidines[7]

-

Reactant Preparation : Dissolve the precursor 1,2,3,4-tetrahydropyrimidine-2-thione (0.01 mol) and methyl iodide (0.011 mol) in methanol (20 mL) in a round-bottom flask.

-

Initial Reflux : Reflux the mixture for 2 hours.

-

Base Addition : Add pyridine (0.037 mol) to the reaction mixture and reflux for an additional 10 minutes.

-

Precipitation : After cooling to room temperature, pour the reaction mixture onto crushed ice (approx. 200 g) and stir for 5 minutes to precipitate the product.

-

Isolation : Filter the resulting solid, wash with cold water, and dry.

-

Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-methylthio-1,4-dihydropyrimidine derivative.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)[12][20]

-

Cell Seeding : Seed human cancer cells (e.g., MCF-7, A375) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment : Treat the cells with various concentrations of the test compound (typically in a range from 0.1 to 100 µM) dissolved in DMSO (final DMSO concentration <0.5%). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

Caption: A typical workflow for the discovery and development of pyrimidine derivatives.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Compound Preparation : Prepare a stock solution of the test compound in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

-

Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation : Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination : The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)[7]

-

Animal Acclimatization : Use mice, housed in standard conditions, and allow them to acclimatize for at least one week before the experiment. Fast the animals overnight with free access to water.

-

Grouping and Dosing : Divide the animals into groups (n=6-8). Administer the test compounds (e.g., 50 mg/kg), a standard drug (e.g., Ibuprofen), or the vehicle (control) intraperitoneally or orally.

-

Induction of Writhing : After a set period (e.g., 30 minutes post-treatment), inject 0.6% v/v acetic acid solution intraperitoneally to induce writhing (a characteristic stretching and constriction of the abdomen).

-

Observation : Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes for a period of 20-30 minutes.

-

Data Analysis : Calculate the percentage of analgesic activity (inhibition) for each group using the formula: [(Wc - Wt) / Wc] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Conclusion

2-Methylthio pyrimidine derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis and amenability to structural modification have allowed for the exploration of a vast chemical space, leading to the discovery of molecules with potent anticancer, antimicrobial, and anti-inflammatory activities. The data clearly indicates that these derivatives can effectively modulate key biological pathways, such as protein kinase signaling and microbial growth processes. The continued investigation into their structure-activity relationships and mechanisms of action holds immense promise for the development of next-generation therapeutic agents to address significant unmet medical needs.

References

- 1. scirp.org [scirp.org]

- 2. ijcrt.org [ijcrt.org]

- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsonline.com [ijpsonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 5-Methyl-2-(methylthio)pyrimidine|Research Chemical [benchchem.com]

- 10. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 13. alliedacademies.org [alliedacademies.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

Spectroscopic and Structural Elucidation of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(Methylthio)-1,4,5,6-tetrahydropyrimidine hydroiodide. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of related tetrahydropyrimidine and methylthio-substituted heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Broad Singlet | 2H | N-H (hydroiodide salt) |

| ~3.5 - 3.7 | Triplet | 4H | -CH₂-N- |

| ~2.5 | Singlet | 3H | S-CH₃ |

| ~1.9 - 2.1 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=N |

| ~45 | -CH₂-N- |

| ~20 | -CH₂-CH₂-CH₂- |

| ~15 | S-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3400 | Strong, Broad | N-H Stretch (salt) |

| 2900 - 3000 | Medium | C-H Stretch (aliphatic) |

| 1640 - 1670 | Strong | C=N Stretch (amidine) |

| 1400 - 1500 | Medium | C-H Bend (aliphatic) |

| 600 - 700 | Medium | C-S Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 130 | [M]⁺ (of the free base) |

| 129 | [M-H]⁺ |

| 83 | [M-SCH₃]⁺ |

| 47 | [SCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent is critical to avoid exchange of the N-H protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH₃, CH₂, CH).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of polar molecule.

-

Data Acquisition:

-

Introduce the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ (of the free base).

-

The mass range should be set to scan beyond the expected molecular weight.

-

For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting daughter ions.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the predicted spectroscopic data for the structural elucidation of this compound.

The Multifaceted Mechanisms of Tetrahydropyrimidine-Based Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrahydropyrimidine-based compounds represent a structurally diverse class of molecules with a wide array of biological activities and mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms of these compounds, categorized into two main classes: the naturally occurring compatible solutes, exemplified by Ectoine, and the pharmacologically active synthetic derivatives, which include anticancer agents, anthelmintics, and calcium channel blockers. This guide incorporates quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for the scientific community.

Ectoine and Compatible Solutes: The Biophysical Mechanism of "Preferential Hydration"

Ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid) is a natural cyclic tetrahydropyrimidine derivative produced by extremophilic microorganisms to survive in harsh environments with high salinity or extreme temperatures.[1][2] Unlike classical drugs that bind to specific protein targets, Ectoine's primary mechanism of action is biophysical, revolving around its profound influence on the properties of water.[1]

This mechanism, known as "preferential exclusion" or "preferential hydration," is driven by the strong water-binding capacity of Ectoine.[1][3][4] Ectoine molecules organize water molecules around them, forming stable "Ectoine-Hydro-Complexes."[5] These complexes are excluded from the immediate surface of biomolecules like proteins and lipid membranes. This exclusion leads to a preferential hydration of the biomolecules themselves, essentially strengthening the water shell that surrounds them.[1][3] This enhanced hydration layer stabilizes the native conformation of proteins and increases the fluidity of cell membranes, protecting them from stress-induced damage, denaturation, or aggregation.[4][5][6]

Indirect Modulation of Cellular Signaling Pathways

While Ectoine does not directly target signaling proteins in a lock-and-key fashion, its stabilizing effect on the cellular environment can indirectly modulate signaling cascades. A key example is its role in protecting skin cells from UVA-induced damage. Ectoine has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway. This activation is mediated through several upstream kinases, including p38, protein kinase B (AKT), protein kinase C (PKC), and casein kinase II (CKII).[7] The activated Nrf2 pathway upregulates the expression of antioxidant proteins. Concurrently, by mitigating oxidative stress, Ectoine suppresses the UVA-induced expression of pro-opiomelanocortin (POMC) and its downstream product, α-melanocyte-stimulating hormone (α-MSH), which in turn downregulates the key enzymes in melanin synthesis.[7][8]

Signaling Pathway: Ectoine's Indirect Activation of the Nrf2 Antioxidant Pathway

Caption: Ectoine indirectly activates the Nrf2 antioxidant pathway.

Quantitative Data on Ectoine's Biophysical Effects

The biophysical nature of Ectoine's action means that its effects are often quantified by measuring changes in the physical properties of membranes and proteins rather than by classical binding affinities.

| Parameter | Compound | System | Value | Reference(s) |

| Membrane Protection | Ectoine | Surfactant-stressed human erythrocytes | Reduction of cell lysis | [9] |

| Membrane Fluidity | Ectoine | Lipid bilayers | Increased mobility of lipid head groups | [10][11] |

| Protein Stability | Ectoine, Hydroxyectoine | Immobilized Horseradish Peroxidase (HRP) | Preserved activity of dried protein for >24h | [12] |

| Water Regulation | Ectoine | Human Skin | 40% reduction of surfactant-induced transepidermal water loss | [13] |

Experimental Protocol: Measurement of Membrane Fluidity by Fluorescence Anisotropy

This method assesses the fluidity of cell membranes by measuring the rotational freedom of a fluorescent probe embedded within the lipid bilayer.

1. Principle: The fluorescent probe, 1,6-diphenyl-1,3,5-hexatriene (DPH), is incorporated into the hydrophobic core of the cell membrane. The membrane's fluidity affects the rotational motion of DPH. This motion is measured as fluorescence anisotropy (r). A lower anisotropy value indicates higher rotational freedom and thus higher membrane fluidity.[11]

2. Materials:

-

Cell suspension (e.g., halophilic bacteria)

-

Fluorescent probe: 1,6-diphenyl-1,3,5-hexatriene (DPH)

-

Solvent for probe (e.g., tetrahydrofuran or DMSO)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Spectrofluorometer with polarizing filters

3. Procedure:

-

Cell Preparation: Harvest cells and wash them with the appropriate buffer to remove any interfering substances. Resuspend the cells to a known concentration (e.g., 10^6 cells/mL).

-

Probe Labeling: Prepare a stock solution of DPH (e.g., 2 mM in THF). Add the DPH stock solution to the cell suspension to a final concentration of ~1 µM.

-

Incubation: Incubate the cell suspension with the DPH probe in the dark at a specific temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes) to allow the probe to incorporate into the cell membranes.

-

Washing: Centrifuge the labeled cells to pellet them and remove the supernatant containing unincorporated probe. Wash the cells with buffer and resuspend them in the same buffer.

-

Anisotropy Measurement:

-

Transfer the labeled cell suspension to a cuvette.

-

Place the cuvette in the spectrofluorometer's temperature-controlled sample holder.

-

Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.

-

Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

-

Measure the intensities with the excitation polarizer horizontal and the emission polarizer vertical (I_HV) and horizontal (I_HH).

-

-

Calculation: Calculate the fluorescence anisotropy (r) using the formula:

-

r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

-

Where G is the grating correction factor, calculated as G = I_HV / I_HH.

-

7. Data Interpretation: Compare the anisotropy values of cells treated with Ectoine to untreated control cells under various stress conditions (e.g., osmotic shock, temperature change). A decrease in 'r' in the presence of Ectoine indicates an increase in membrane fluidity.[11][14]

Synthetic Tetrahydropyrimidines: Targeted Pharmacological Action

In contrast to Ectoine, a vast number of synthetic tetrahydropyrimidine derivatives have been developed that act on specific molecular targets, leading to a range of therapeutic effects. These compounds are often synthesized via the Biginelli reaction and include anticancer, anthelmintic, and cardiovascular agents.[15]

Monastrol: Allosteric Inhibition of a Mitotic Kinesin

Monastrol is a cell-permeable small molecule that specifically inhibits Eg5 (also known as KSP or Kinesin-5), a motor protein essential for forming and maintaining the bipolar mitotic spindle during cell division.[3][4] Its inhibition of Eg5 leads to mitotic arrest and the formation of characteristic monoastral spindles, making Eg5 an attractive target for cancer therapy.[2]